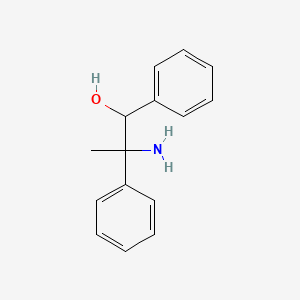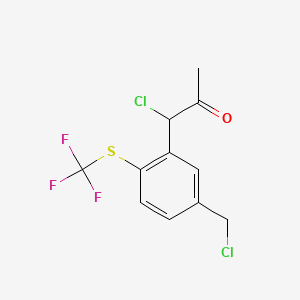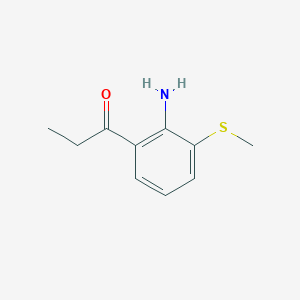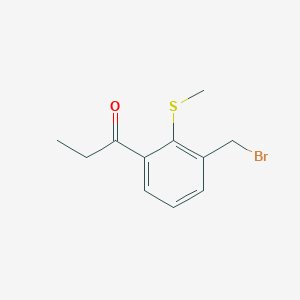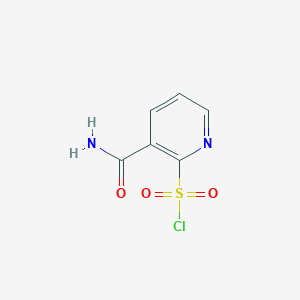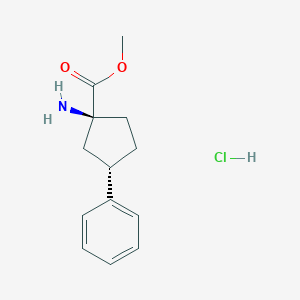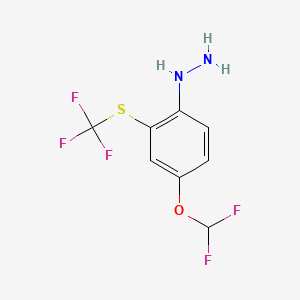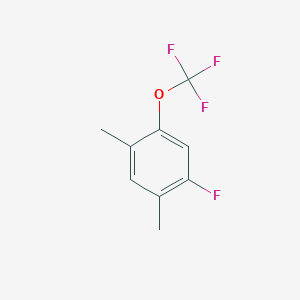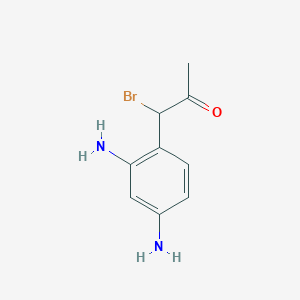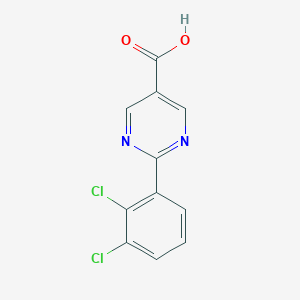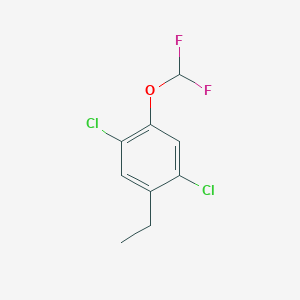![molecular formula C22H33NO5 B14058558 2-((1R,3R,3''R,5R,5'R,7R)-Dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-3''-YL)-1-morpholinoethan-1-one](/img/structure/B14058558.png)
2-((1R,3R,3''R,5R,5'R,7R)-Dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-3''-YL)-1-morpholinoethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1R,3R,3’‘R,5R,5’R,7R)-Dispiro[adamantane-2,3’-[1,2,4]trioxolane-5’,1’‘-cyclohexan]-3’'-YL)-1-morpholinoethan-1-one is a complex organic compound characterized by its unique dispiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1R,3R,3’‘R,5R,5’R,7R)-Dispiro[adamantane-2,3’-[1,2,4]trioxolane-5’,1’‘-cyclohexan]-3’'-YL)-1-morpholinoethan-1-one involves multiple steps, including the formation of the dispiro structure and the incorporation of the morpholinoethanone moiety. The reaction conditions typically require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as solvent choice and temperature, play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction could lead to the formation of simpler hydrocarbons.
Scientific Research Applications
2-((1R,3R,3’‘R,5R,5’R,7R)-Dispiro[adamantane-2,3’-[1,2,4]trioxolane-5’,1’‘-cyclohexan]-3’'-YL)-1-morpholinoethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The dispiro structure allows it to fit into unique binding sites on proteins and enzymes, modulating their activity. This can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Dispiro[adamantane-2,3’-[1,2,4]trioxolane-5’,1’'-cyclohexane]: Shares the dispiro structure but lacks the morpholinoethanone moiety.
Morpholinoethanone derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
The uniqueness of 2-((1R,3R,3’‘R,5R,5’R,7R)-Dispiro[adamantane-2,3’-[1,2,4]trioxolane-5’,1’‘-cyclohexan]-3’'-YL)-1-morpholinoethan-1-one lies in its combination of the dispiro structure with the morpholinoethanone moiety, providing it with distinct chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C22H33NO5 |
|---|---|
Molecular Weight |
391.5 g/mol |
InChI |
InChI=1S/C22H33NO5/c24-20(23-4-6-25-7-5-23)13-15-2-1-3-21(14-15)26-22(28-27-21)18-9-16-8-17(11-18)12-19(22)10-16/h15-19H,1-14H2/t15-,16?,17?,18?,19?,21+,22?/m0/s1 |
InChI Key |
DMJCXVQUPJXZHW-OUKGTRKVSA-N |
Isomeric SMILES |
C1C[C@H](C[C@]2(C1)OC3(C4CC5CC(C4)CC3C5)OO2)CC(=O)N6CCOCC6 |
Canonical SMILES |
C1CC(CC2(C1)OC3(C4CC5CC(C4)CC3C5)OO2)CC(=O)N6CCOCC6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



